1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position. The carboxamide nitrogen is linked to a sulfonylethylpiperazine moiety, where the piperazine ring is further substituted with a 4-fluorophenyl group. Its molecular weight is 516.55 g/mol (calculated), and it shares structural motifs common in kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O4S/c24-18-1-5-20(6-2-18)27-10-12-28(13-11-27)34(32,33)14-9-26-23(31)17-15-22(30)29(16-17)21-7-3-19(25)4-8-21/h1-8,17H,9-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODXVVMLKONWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparison
The compound is compared to structurally related pyrrolidinecarboxamide derivatives, focusing on substituent variations and pharmacological data:
Key Observations
Piperazine vs. Heteroaromatic Substitutents : The target compound and its analog in share the sulfonylethylpiperazine group, which is absent in analogs with pyridinyl () or thiadiazolyl () substituents. Piperazine derivatives often exhibit enhanced solubility and receptor-binding flexibility due to their basic nitrogen atoms.
Fluorophenyl vs.
Bioactivity Data : Only the analog has reported activity (IC₅₀ = 81.8 µM against MERS-CoV), suggesting that the sulfonylethylpiperazine motif is critical for antiviral activity. The target compound’s bioactivity remains uncharacterized but warrants testing in similar assays.
Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (516.55 g/mol) compared to ’s derivative (355.37 g/mol) may affect bioavailability. However, the sulfonyl group could counterbalance lipophilicity, improving aqueous solubility.
Biological Activity
1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with various biological targets, including receptors and enzymes.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit notable antimicrobial properties. For instance, compounds similar to 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide have shown efficacy against a range of bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Salmonella Typhi | 15 mm |
| Escherichia coli | 18 mm |
| Pseudomonas aeruginosa | 20 mm |
| Staphylococcus aureus | 22 mm |
These results suggest that the compound could serve as a basis for developing new antibiotics, particularly against resistant strains.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have reported that similar piperazine derivatives inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes:
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | 75% at 100 µM |
| Urease | 68% at 100 µM |
The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.5 |
These findings warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Case Study: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperazine derivatives and evaluated their antibacterial activity against common pathogens. The results showed that modifications in the piperazine structure significantly influenced antibacterial potency, with certain derivatives exhibiting enhanced activity against resistant strains .
Case Study: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory effects of similar compounds. The study found that modifications to the sulfonamide group improved AChE inhibition, suggesting that structural optimization could yield more potent inhibitors for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
